

# Application Notes and Protocols for Studying Abacavir-Induced Hypersensitivity

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These application notes provide a comprehensive overview of the experimental models used to study abacavir-induced hypersensitivity (AHS). Detailed protocols for key assays are included to facilitate the replication and adaptation of these models in a research setting.

## Introduction

Abacavir is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection. [1] A significant limitation of its use is a hypersensitivity reaction that occurs in approximately 5-8% of patients, typically within the first six weeks of treatment. [2][3] This reaction is strongly associated with the presence of the Human Leukocyte Antigen (HLA) class I allele, HLA-B\*57:01. [3][4] Screening for this allele is now standard practice before initiating abacavir therapy and has dramatically reduced the incidence of this adverse drug reaction. [1]

The underlying mechanism of AHS is a T-cell mediated immune response. [4] The current understanding is centered around the "altered peptide repertoire" model. [5][6] Abacavir binds non-covalently to the peptide-binding groove of the HLA-B\*57:01 molecule, altering its shape and the repertoire of self-peptides that can be presented to cytotoxic CD8+ T-cells. [4][5] This leads to the activation of T-cells that would otherwise be tolerant to these self-peptides, triggering a systemic inflammatory response. [5]

This document outlines the primary experimental models used to investigate the mechanisms of AHS and to assess potential new drug candidates for similar liabilities.

## Data Presentation

**Table 1: Incidence and Predictive Value of HLA-B\*57:01 Screening for Abacavir Hypersensitivity**

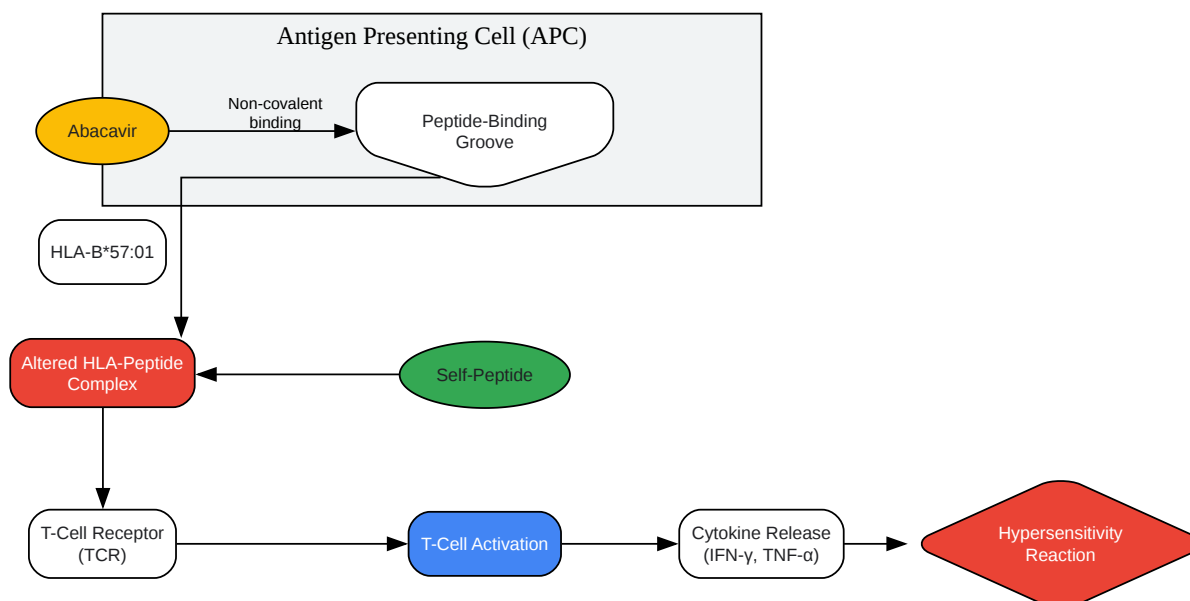
Population/ Study	Incidence of AHS (without screening)	Incidence of AHS (with screening)	Negative Predictive Value of HLA-B57:01	Positive Predictive Value of HLA-B57:01	Reference(s) )
General (Caucasian)	5-8%	<1%	100%	~50%	<a href="#">[2]</a> <a href="#">[7]</a>
PREDICT-1 Study	7.8% (clinically suspected)	3.4% (clinically suspected)	100% (immunologic ally confirmed)	47.9%	<a href="#">[2]</a> <a href="#">[8]</a>
Mixed Ethnic French Population	-	0%	-	-	<a href="#">[9]</a>
Black Patients	Lower than Caucasian populations	-	100% (immunologic ally confirmed)	-	

**Table 2: Key Cytokine Involvement in Abacavir Hypersensitivity**

Cytokine	Observation	Experimental Model	Reference(s)
Interferon-gamma (IFN- $\gamma$ )	Significantly increased production by PBMCs from hypersensitive patients upon abacavir stimulation.	In vitro PBMC culture	
Tumor Necrosis Factor-alpha (TNF- $\alpha$ )	Increased expression in monocytes from hypersensitive individuals following ex vivo abacavir stimulation.	Ex vivo PBMC stimulation	

## Signaling Pathway

The "altered peptide repertoire" model is the central signaling pathway in abacavir-induced hypersensitivity. The following diagram illustrates this mechanism.



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#### Abacavir Hypersensitivity Signaling Pathway

## Experimental Models and Protocols

### In Vitro Model: Peripheral Blood Mononuclear Cell (PBMC) Assays

In vitro assays using PBMCs from HLA-B\*57:01 positive and negative donors are crucial for studying the cellular mechanisms of AHS.

The LTT assesses the proliferation of T-lymphocytes in response to abacavir.

Protocol:

- PBMC Isolation:

- Isolate PBMCs from fresh heparinized blood from HLA-B\*57:01 positive and negative donors using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
- Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Determine cell viability and concentration using trypan blue exclusion.
- Cell Culture and Stimulation:
  - Seed  $2 \times 10^5$  PBMCs per well in a 96-well round-bottom plate.
  - Add abacavir at a final concentration range of 1-50 µg/mL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., phytohemagglutinin (PHA) at 5 µg/mL).
  - Culture the cells for 6-7 days at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Proliferation Assay:
  - 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.
  - Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
  - Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of drug-stimulated cultures divided by the mean cpm of unstimulated cultures. An SI  $\geq 2$  is typically considered a positive response.

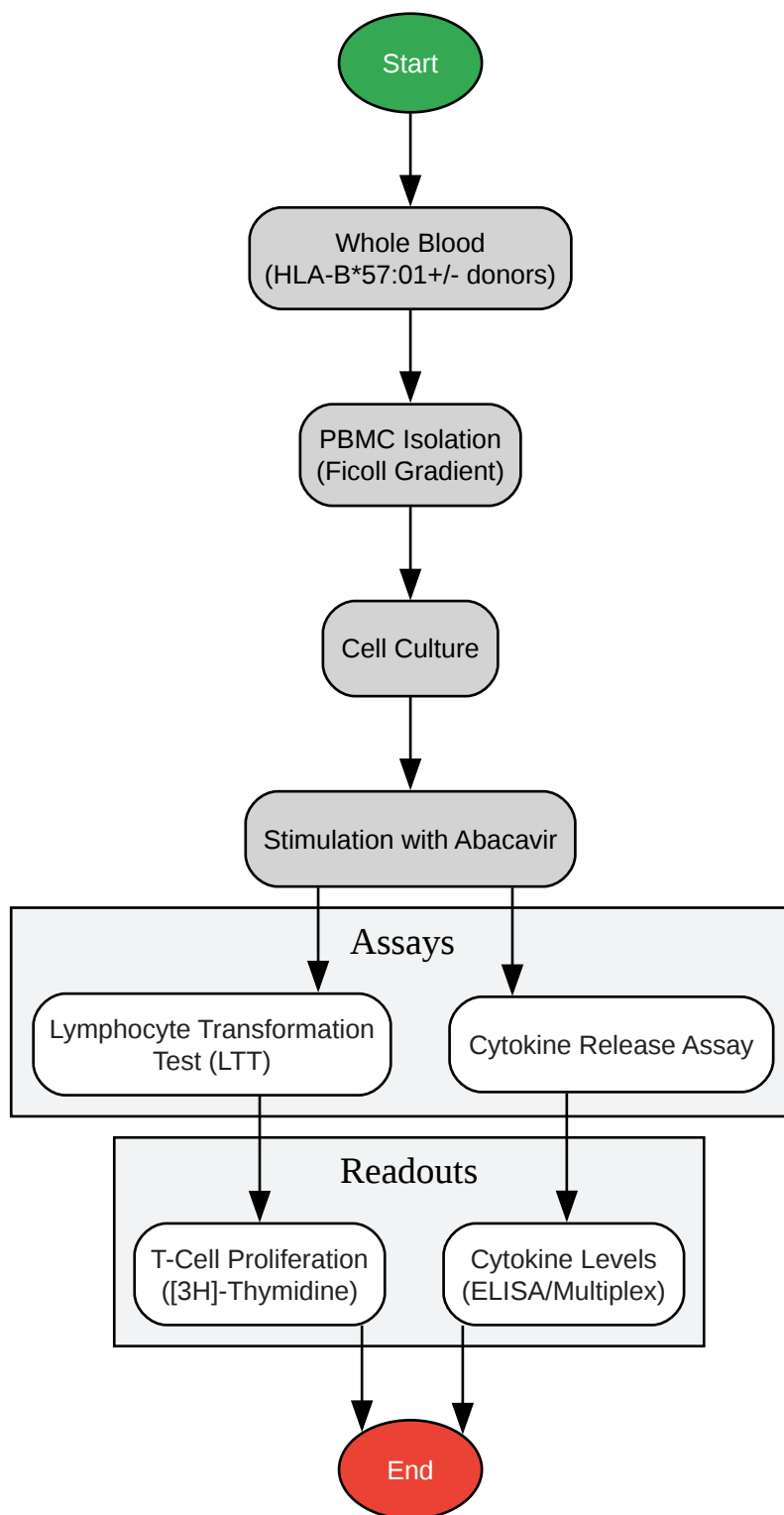
This assay measures the production of pro-inflammatory cytokines by PBMCs upon abacavir stimulation.

#### Protocol:

- PBMC Isolation and Culture:
  - Follow the same procedure for PBMC isolation and culture as in the LTT protocol.

- Seed  $1 \times 10^6$  PBMCs per well in a 24-well plate.
- Stimulation:
  - Stimulate the cells with abacavir (10-50  $\mu\text{g/mL}$ ) for 24-48 hours. Include appropriate vehicle and positive controls.
- Cytokine Measurement:
  - Collect the cell culture supernatants by centrifugation.
  - Measure the concentration of cytokines such as IFN- $\gamma$  and TNF- $\alpha$  using commercial ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

#### Experimental Workflow for In Vitro PBMC Assays



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In Vitro PBMC Assay Workflow

## In Vivo Model: HLA-B\*57:01 Transgenic Mice

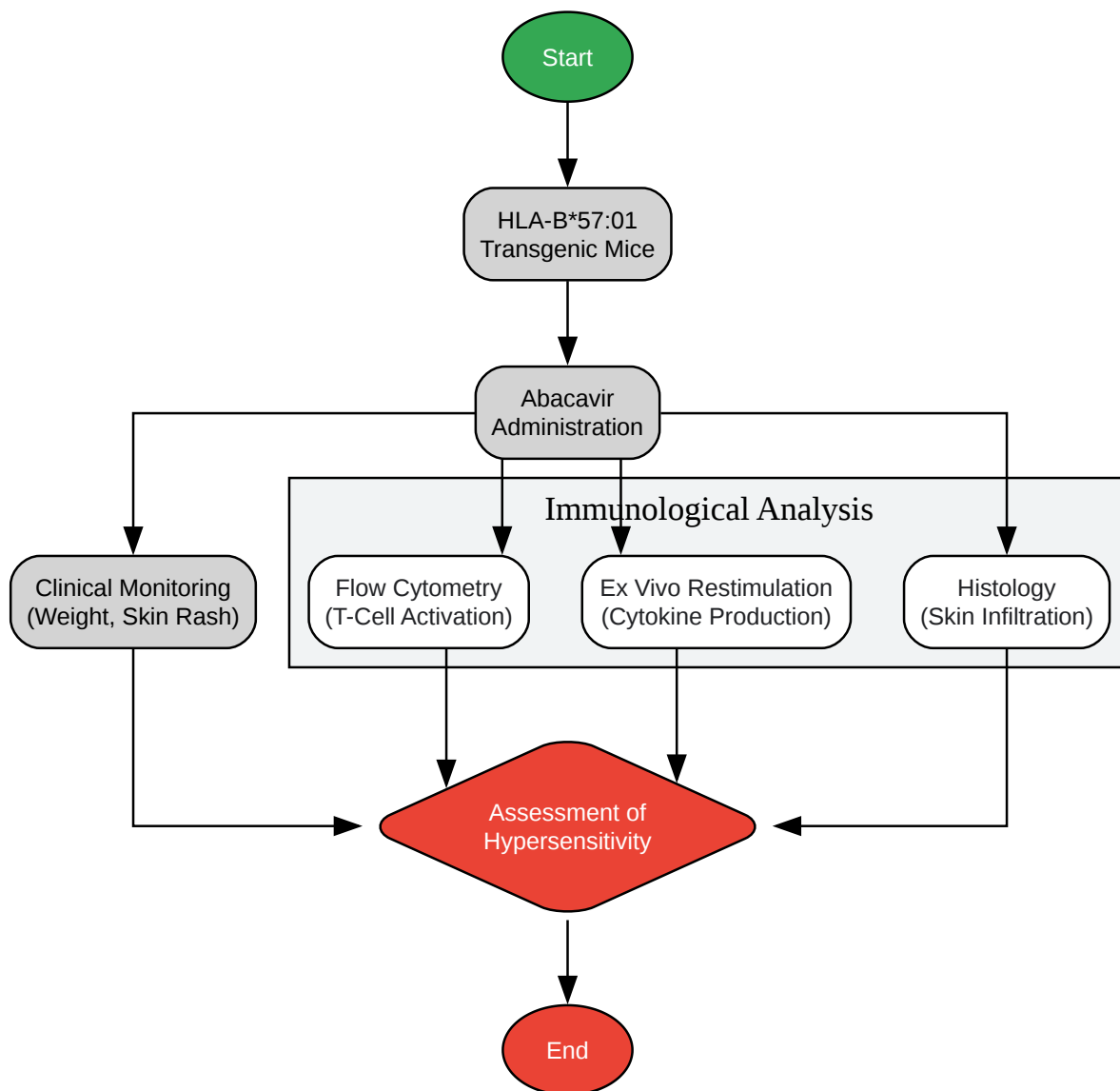
Transgenic mice expressing the human HLA-B\*57:01 allele provide a valuable in vivo model to study the systemic effects of abacavir.

Protocol:

- Generation of Transgenic Mice:
  - Generate transgenic mice expressing the HLA-B\*57:01 heavy chain and human  $\beta$ 2-microglobulin on a suitable genetic background (e.g., C57BL/6).
- Abacavir Administration:
  - Administer abacavir to the transgenic mice and wild-type controls. Dosing can be via oral gavage (e.g., 20 mg/day) or in drinking water.
  - Treatment duration can range from days to weeks.
- Monitoring for Hypersensitivity:
  - Monitor the mice daily for clinical signs of hypersensitivity, including weight loss, ruffled fur, lethargy, and skin rash (e.g., ear redness and swelling).
- Immunological Analysis:
  - At the end of the treatment period, euthanize the mice and harvest spleens, lymph nodes, and skin tissue.
  - Prepare single-cell suspensions from lymphoid organs.
  - Analyze T-cell populations (CD4+, CD8+) and activation markers (e.g., CD69, PD-1) by flow cytometry.
  - Perform ex vivo restimulation of splenocytes or lymph node cells with abacavir and measure cytokine production (IFN- $\gamma$ ) by ELISpot or intracellular cytokine staining.
  - Perform histological analysis of skin tissue to assess for immune cell infiltration.

Logical Relationship in the Transgenic Mouse Model





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#### Transgenic Mouse Model Experimental Logic

## Clinical Diagnostic Tool: Patch Testing

Patch testing is an in vivo diagnostic tool used to confirm abacavir hypersensitivity in patients who have previously experienced a reaction. It should be performed by an experienced clinician.

Protocol:

- Patient Selection:
  - Select patients with a history of a suspected hypersensitivity reaction to abacavir.
- Patch Application:
  - Prepare abacavir for patch testing by diluting it in petrolatum to concentrations of 1% and 10%.
  - Apply the patches to the upper back of the patient. Include a negative control (petrolatum only).
  - Leave the patches in place for 48 hours.
- Reading and Interpretation:
  - Remove the patches after 48 hours and read the results at 48 and 72 hours.
  - A positive reaction is indicated by erythema, induration, and/or vesicles at the application site.
  - A biopsy of a positive reaction can be taken for histological confirmation of a T-cell mediated inflammatory infiltrate.

## Conclusion

The experimental models described provide a robust framework for investigating the immunopathological mechanisms of abacavir-induced hypersensitivity. The in vitro PBMC assays are invaluable for dissecting the cellular and molecular events, while the HLA-B\*57:01 transgenic mouse model allows for the study of the systemic immune response in a living organism. Patch testing remains a useful clinical tool for the diagnosis of AHS. A comprehensive understanding and application of these models are essential for the development of safer antiretroviral therapies and for advancing the field of pharmacogenomics.

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